

# Application Notes & Protocols: Carba-NAD in High-Throughput Screening for Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Carba-NAD |
| Cat. No.:      | B1260728  |

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Carba-NAD**, or carbanicotinamide adenine dinucleotide, is a chemically stabilized analog of  $\beta$ -Nicotinamide Adenine Dinucleotide (NAD $^+$ ).<sup>[1]</sup> Its defining structural feature is the replacement of a ribose oxygen with a methylene group in the nicotinamide riboside moiety.<sup>[2][3][4]</sup> This modification renders the molecule resistant to enzymatic cleavage by NAD $^+$ -consuming enzymes, such as NAD glycohydrolases, sirtuins, and poly(ADP-ribose) polymerases (PARPs).<sup>[1][2][5]</sup> This inherent stability makes **Carba-NAD** an invaluable tool in drug discovery, particularly for high-throughput screening (HTS) applications, where it serves as a non-reactive substrate analog to study enzyme mechanisms and identify novel inhibitors.<sup>[1][4]</sup>

## Key Features and Advantages in HTS:

- Enhanced Stability: **Carba-NAD** exhibits significantly greater metabolic stability compared to native NAD $^+$ , which is rapidly hydrolyzed in physiological conditions.<sup>[1]</sup> This is crucial for long-duration experiments and ensures consistency in HTS assays.<sup>[1]</sup>
- Enzyme Resistance: The non-hydrolyzable cyclopentane ring prevents cleavage by NAD glycohydrolases, allowing it to function as a stable inhibitor or probe.<sup>[1][2]</sup>

- Mechanism of Action Studies: As an unreactive analog, **Carba-NAD** allows for the formation and study of stable enzyme-substrate-cofactor ternary complexes, providing critical snapshots for structural biology and understanding enzyme function.[3][6][7]
- Versatile Tool: It can be used as a co-substrate for various dehydrogenases and as an inhibitor or mechanistic probe for NAD<sup>+</sup>-consuming enzymes like CD38, sirtuins, and PARPs.[1]

[Click to download full resolution via product page](#)**Figure 1. Structural Comparison of NAD<sup>+</sup> and Carba-NAD**

# Applications in High-Throughput Screening

**Carba-NAD** is primarily utilized in HTS campaigns targeting NAD<sup>+</sup>-consuming enzymes. Its stability and predictable interaction make it a reliable control and tool for assay development.

## CD38 and other NAD<sup>+</sup> Glycohydrolases (ARTs)

CD38 is a multifunctional enzyme and the primary NADase in many mammalian tissues; its activity is implicated in conditions like cancer, aging, and metabolic diseases.<sup>[8][9]</sup> **Carba-NAD** and its diastereomer, **pseudocarba-NAD**, act as non-covalent inhibitors of the NAD<sup>+</sup> glycohydrolase activity of human CD38.<sup>[8][10]</sup> This makes **Carba-NAD** an excellent tool for HTS assays designed to discover novel CD38 inhibitors.



Figure 2. Carba-NAD as a Competitive Inhibitor in HTS

[Click to download full resolution via product page](#)

Figure 2. **Carba-NAD** as a Competitive Inhibitor in HTS

Quantitative Data: Inhibition of NAD<sup>+</sup> Glycohydrolases

| Compound                        | Enzyme Target                        | Inhibition Type              | Ki / IC50                                                 | Source Species                    | Citation |
|---------------------------------|--------------------------------------|------------------------------|-----------------------------------------------------------|-----------------------------------|----------|
| Carba-NAD                       | NAD<br>Glycohydrolase                | Non-covalent                 | $\leq 100 \mu\text{M}$                                    | Bungarus<br>fasciatus<br>(venom)  | [1][2]   |
| Carba-NAD                       | CD38                                 | Non-covalent                 | $\leq 100 \mu\text{M}$                                    | Human                             | [1]      |
| Pseudocarba -NAD                | CD38<br>(recombinant)                | Competitive                  | $Ki = 148 \mu\text{M}$                                    | Human                             | [10][11] |
| Pseudocarba -NAD                | CD38 (native,<br>on Jurkat<br>cells) | Competitive                  | $Ki = 180 \mu\text{M}$                                    | Human                             | [10][11] |
| Pseudocarba -NAD                | NAD+<br>Glycohydrolase               | Non-<br>competitive          | $K_{is} = 47 \mu\text{M}$ ,<br>$K_{ii} = 198 \mu\text{M}$ | Dog (spleen)                      | [10][11] |
| Carba-NAD /<br>Pseudocarba -NAD | CD38 /<br>cADP-ribose<br>synthetase  | No significant<br>inhibition | $> 1 \text{ mM}$                                          | Mouse /<br>Aplysia<br>californica | [10][11] |

## Sirtuins (SIRTs)

Sirtuins are a class of NAD<sup>+</sup>-dependent protein deacetylases that are therapeutic targets for metabolic diseases, cancer, and aging.[6][7][12] **Carba-NAD** is an unreactive substrate analog for these enzymes.[3][6] It binds to sirtuins in a manner similar to NAD<sup>+</sup> but is inert in the nicotinamide displacement reaction.[3] This allows for the crystallization and structural analysis of the SIRT/substrate/**Carba-NAD** ternary complex, providing a snapshot of the reactive state that is otherwise too short-lived to capture.[3][7] In HTS, it can be used to validate the NAD<sup>+</sup> binding site as the target of potential inhibitors.

## Poly(ADP-ribose) Polymerases (PARPs)

PARPs are crucial for DNA repair, and their inhibitors are used in cancer therapies.[1][13] **Carba-NAD** was initially considered a tool for studying PARP-1. However, recent studies indicate that **Carba-NAD** does not bind to PARP-1 with appreciable affinity and shows only

modest inhibition at high concentrations.[\[14\]](#) Therefore, its utility as a direct tool for PARP-1 HTS may be limited, and other analogs like Benzamide Adenine Dinucleotide (BAD) may be more suitable.[\[14\]](#) Researchers should interpret results from PARP-1 functional analyses using **Carba-NAD** with caution.[\[14\]](#)

## Experimental Protocols

The following are generalized protocols for HTS assays where **Carba-NAD** can be applied. Specific concentrations and incubation times should be optimized for the particular enzyme and detection system.

### Protocol 1: HTS for CD38 Glycohydrolase Inhibitors (Fluorescence-Based)

This assay measures the hydrolysis of a fluorescent NAD<sup>+</sup> analog, N6-etheno-NAD ( $\epsilon$ -NAD), which becomes highly fluorescent upon cleavage. **Carba-NAD** can be used as a positive control for inhibition.

#### Materials:

- Recombinant human CD38 enzyme[\[9\]](#)[\[15\]](#)
- $\epsilon$ -NAD substrate[\[9\]](#)[\[15\]](#)
- Assay Buffer: e.g., 20 mM Tris, pH 7.4
- Test compounds dissolved in DMSO
- **Carba-NAD** (for control)
- 384-well black, flat-bottom plates
- Fluorescence plate reader (Excitation ~300 nm, Emission ~410 nm)[\[16\]](#)

#### Procedure:

- Plate Preparation: Add 2  $\mu$ L of test compound dilutions or control (DMSO for negative control, **Carba-NAD** for positive control) to the wells of a 384-well plate.

- Enzyme Addition: Prepare a solution of CD38 enzyme in Assay Buffer. Add 10  $\mu$ L of the enzyme solution to each well.
- Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.
- Reaction Initiation: Prepare a solution of  $\epsilon$ -NAD substrate in Assay Buffer. Add 10  $\mu$ L of the substrate solution to each well to initiate the reaction. Final volume should be ~22  $\mu$ L.
- Signal Detection: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence intensity over 30-60 minutes in kinetic mode. Alternatively, take an endpoint reading after a fixed incubation time.
- Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) or the endpoint fluorescence. Determine the percent inhibition for each test compound relative to the DMSO (0% inhibition) and **Carba-NAD** (100% inhibition reference) controls.



Figure 3. HTS Workflow for CD38 Inhibitor Screening

[Click to download full resolution via product page](#)

Figure 3. HTS Workflow for CD38 Inhibitor Screening

## Protocol 2: HTS for Sirtuin Inhibitors (Bioluminescence-Based)

This assay measures the amount of NAD<sup>+</sup> remaining after a sirtuin-catalyzed deacetylation reaction. A decrease in sirtuin activity by an inhibitor results in more NAD<sup>+</sup> remaining, leading to a higher luminescent signal.<sup>[17]</sup> **Carba-NAD** can be used to confirm that inhibitors are acting at the NAD<sup>+</sup> binding site.

### Materials:

- Recombinant human SIRT1 (or other sirtuin) enzyme<sup>[17]</sup>
- Acetylated peptide substrate (e.g., fluorophore-labeled p53-derived peptide)<sup>[17]</sup>
- NAD<sup>+</sup>
- Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl<sub>2</sub>
- Test compounds dissolved in DMSO
- **Carba-NAD** (for mechanistic studies)
- NAD<sup>+</sup> detection reagent kit (e.g., NAD-Glo<sup>TM</sup>)
- 384-well white, opaque plates
- Luminescence plate reader

### Procedure:

- Plate Preparation: Add 2  $\mu$ L of test compound dilutions or controls to the wells of a 384-well plate.
- Reaction Mix Preparation: Prepare a master mix containing SIRT1 enzyme, acetylated peptide substrate, and NAD<sup>+</sup> in Assay Buffer.
- Reaction Initiation: Add 20  $\mu$ L of the reaction master mix to each well.

- Sirtuin Reaction: Incubate the plate at 37°C for 60 minutes.
- Reaction Termination & Detection: Add 22  $\mu$ L of the NAD<sup>+</sup> detection reagent to each well. This reagent stops the sirtuin reaction and initiates the luminescence reaction.
- Signal Development: Incubate the plate at room temperature for 15-30 minutes to allow the luminescent signal to stabilize.
- Signal Detection: Measure luminescence using a plate reader.
- Data Analysis: A higher luminescent signal corresponds to a higher concentration of remaining NAD<sup>+</sup>, indicating greater inhibition of sirtuin activity. Calculate percent inhibition relative to controls. To confirm the mechanism, run a secondary assay where hit compounds are competed against varying concentrations of **Carba-NAD**.

Disclaimer: These protocols are intended as a general guide. Researchers must develop and validate specific assays based on their individual experimental requirements and available instrumentation. This product is intended for research purposes by trained professionals in a controlled laboratory environment.[\[1\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Carbanicotinamide Adenine Dinucleotide | High Purity [benchchem.com]
- 2. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 112345-60-5 | Carba-NAD [daltonresearchmolecules.com]
- 5. carba-NAD<sup>+</sup> - NAD, ADPR and cADPR Analogues BIOLOG Life Science Institute [biolog.de]

- 6. Synthesis of carba-NAD and the structures of its ternary complexes with SIRT3 and SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of carba-NAD and the structures of its ternary complexes with SIRT3 and SIRT5. | Semantic Scholar [semanticsscholar.org]
- 8. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
- 10. Inhibition of the intrinsic NAD<sup>+</sup> glycohydrolase activity of CD38 by carbocyclic NAD analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NAD<sup>+</sup> analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. High-throughput assays for sirtuin enzymes: a microfluidic mobility shift assay and a bioluminescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Carba-NAD in High-Throughput Screening for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260728#carba-nad-in-high-throughput-screening-for-drug-discovery>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)